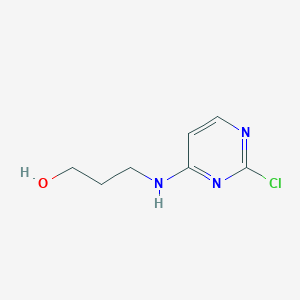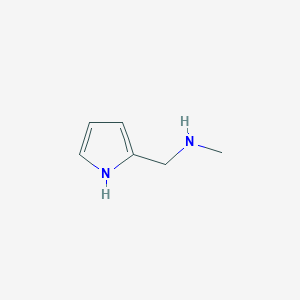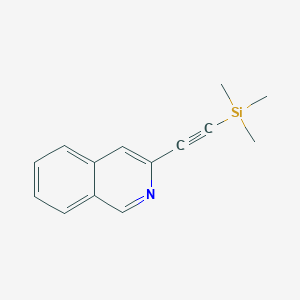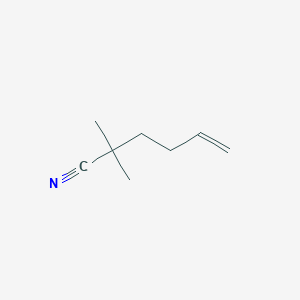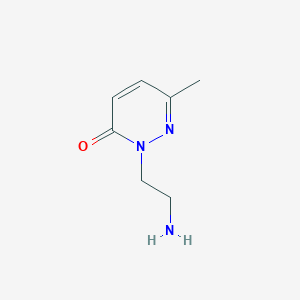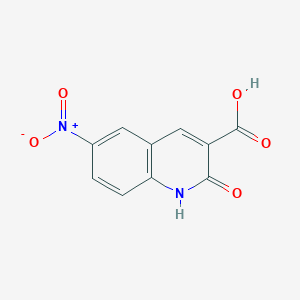![molecular formula C7H8N2O B1355185 6,7-二氢-5H-吡咯并[1,2-a]咪唑-3-甲醛 CAS No. 914637-04-0](/img/structure/B1355185.png)
6,7-二氢-5H-吡咯并[1,2-a]咪唑-3-甲醛
描述
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a pyrrole and an imidazole ring.
科学研究应用
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as ionic liquids and electrochemical devices
作用机制
Target of Action
Similar compounds have been reported to exhibit inhibitory activity against receptor-interacting protein kinase 1 (ripk1) .
Mode of Action
It’s known that the molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This conformation could potentially influence its interaction with its targets.
Biochemical Pathways
Related compounds have been used in the context of ionic liquid designs, which have applications in a wide range of areas such as carbon dioxide capture, fuel cells, and nanoparticle stabilization .
Result of Action
It’s known that this fused ring system provides protection of the -c atom (attached to the non-bridging n atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .
Action Environment
It’s known that the crystal cohesion is achieved by c—h n hydrogen bonds , which could potentially be influenced by environmental conditions.
生化分析
Biochemical Properties
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with receptor-interacting protein kinase 1 (RIPK1), exhibiting potent inhibitory activity . This interaction suggests that 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde can modulate necroptosis, a form of programmed cell death, making it a potential candidate for therapeutic applications in inflammatory diseases and cancer.
Cellular Effects
The effects of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory activity against RIPK1 affects necroptotic pathways in both human and mouse cellular assays . This modulation can lead to altered gene expression and metabolic changes, impacting cell survival and function.
Molecular Mechanism
At the molecular level, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde exerts its effects through specific binding interactions with biomolecules. Its interaction with RIPK1 involves binding to the kinase domain, inhibiting its activity and preventing the downstream signaling that leads to necroptosis . This inhibition can result in changes in gene expression and cellular responses, highlighting its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity against RIPK1 over extended periods, suggesting a stable interaction and prolonged effect on necroptotic pathways
Dosage Effects in Animal Models
The effects of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde vary with different dosages in animal models. At lower doses, it effectively inhibits RIPK1 activity without causing significant toxicity . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization for therapeutic applications. Threshold effects and dose-response relationships are critical for determining the compound’s safety and efficacy in vivo.
Metabolic Pathways
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde is involved in specific metabolic pathways, interacting with enzymes and cofactors that modulate its activity. Its interaction with RIPK1 suggests involvement in necroptotic pathways, influencing metabolic flux and metabolite levels . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect its localization and accumulation, determining its bioavailability and efficacy
Subcellular Localization
The subcellular localization of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde plays a crucial role in its activity and function. Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its interactions with biomolecules and its overall efficacy . Understanding these localization mechanisms is vital for developing targeted therapies and maximizing the compound’s therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride. This reaction provides a convenient route to 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which can then be further modified to introduce various substituents at the 3-position .
Industrial Production Methods
While specific industrial production methods for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde are not extensively documented, the general approach involves large-scale synthesis using similar dehydration and cyclization reactions under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
相似化合物的比较
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
6,7-Dihydro-5H-pyrrolo[1,2-a]pyrazine: Contains a pyrazine ring instead of an imidazole ring, leading to different chemical and biological properties.
3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Contains an aryl group at the 3-position, which can enhance its biological activity.
Uniqueness
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde is unique due to its aldehyde functional group, which allows it to undergo a wider range of chemical reactions compared to its analogs. This functional group also enhances its potential as a versatile building block in synthetic chemistry .
属性
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-5-6-4-8-7-2-1-3-9(6)7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRKWLSCHSHVRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571319 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-04-0 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



